Azinphos-ethyl
Description
Contextualization of Azinphos-ethyl as an Organophosphorus Insecticide
This compound is classified as an organophosphorus insecticide and acaricide. herts.ac.ukwikipedia.orgnih.gov It is a synthetic organic thiophosphate compound. nih.gov Organophosphorus pesticides are derivatives of phosphoric, phosphonic, phosphorothioic, or phosphonothioic acids and are known to inhibit the acetylcholinesterase (AChE) enzyme in insects, fish, birds, and mammals, which is the basis of their acute toxicity. this compound functions as a non-systemic insecticide with contact and stomach action, and it also possesses ovicidal properties. herts.ac.ukwho.int It is used to control a range of sucking and chewing pests, including spider mites, aphids, caterpillars, and potato bugs. herts.ac.uk
Historical Trajectory of this compound Research and Application Significance
Introduced in 1955, this compound has been utilized as a broad-spectrum pesticide. herts.ac.ukwho.int Its applications have historically included use on various crops such as cotton, rice, tobacco, fruits (melons, citrus, apples), potatoes, hops, and soybeans. herts.ac.uk Research into this compound has encompassed its chemical properties, environmental fate, and effects on non-target organisms. Studies have investigated its persistence in different environmental compartments like water and soil. For instance, research has explored its degradation kinetics, noting that photodegradation is a significant pathway for its breakdown in water, while volatilization is not considered a major factor due to its low vapor pressure. asianpubs.org The compound is known to be readily hydrolyzed by alkali but is relatively stable in acidic media. nih.gov
Scope and Objectives of the Research Review on this compound
This research review focuses exclusively on the chemical compound this compound, specifically examining its classification as an organophosphorus insecticide, its historical context in research and application, and the scope of contemporary chemical research concerning this compound. The objective is to provide a focused overview of this compound based on available scientific literature, highlighting its chemical identity and its role within the domain of organophosphorus pesticides. This review strictly adheres to the specified outline, focusing solely on the chemical and research aspects without delving into dosage, administration, safety profiles, or adverse effects.
Key Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₃O₃PS₂ | uni.lunih.gov |
| Molar Mass | 345.37 g·mol⁻¹ or 345.38 g·mol⁻¹ | herts.ac.ukwikipedia.org |
| Appearance | Colorless crystals | wikipedia.orgwho.int |
| Melting Point | 53 °C (127 °F; 326 K) or 50 °C | wikipedia.orgwho.int |
| CAS Number | 2642-71-9 | herts.ac.ukwikipedia.org |
| PubChem CID | 17531 | herts.ac.ukwikipedia.orgnih.govfrontiersin.org |
| Aqueous Solubility | Low (e.g., 2-5 g/L in n-hexane at 20 °C) | herts.ac.uknih.gov |
| Vapor Pressure | Very low (2.2 × 10⁻⁷ mmHg at 20 °C) | asianpubs.org |
Note: Values may vary slightly depending on the source.
Selected Research Findings Related to this compound
| Research Area | Finding | Source |
| Degradation in Water | Photodegradation is the most effective way for degradation of this compound in water. | asianpubs.org |
| Volatilization | Volatilization is not significantly effective on degradation due to low vapor pressure. | asianpubs.org |
| Stability | Readily hydrolyzed by alkali; relatively stable in acidic media. | nih.gov |
| Adsorption in Water | No significant effect of adsorption on degradation of this compound in aqueous medium. | asianpubs.org |
| Biodegradation | Biodegradation was not effective on the degradation rate of this compound in the study cited. | asianpubs.org |
| Algal Growth | Applied doses negatively affected the growth of Tetradesmus obliquus algae in culture conditions. | researchgate.netdergipark.org.tr |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(diethoxyphosphinothioylsulfanylmethyl)-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N3O3PS2/c1-3-17-19(20,18-4-2)21-9-15-12(16)10-7-5-6-8-11(10)13-14-15/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVGAIADHNPSME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)SCN1C(=O)C2=CC=CC=C2N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N3O3PS2 | |
| Record name | AZINPHOS-ETHYL | |
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DSSTOX Substance ID |
DTXSID5037498 | |
| Record name | Azinphos-ethyl | |
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Molecular Weight |
345.4 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Azinphos-ethyl appears as colorless crystals. Used as a non-systemic insecticide with good ovicidal properties and long persistence. Used on cotton, citrus, vegetables, potatoes, tobacco, rice, and cereals to control caterpillars, beetles, aphids, spiders and many other insects. Not registered for use in the U.S. (EPA, 1998), Colorless solid; [HSDB] Colorless crystalline solid; [MSDSonline] | |
| Record name | AZINPHOS-ETHYL | |
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| Record name | Azinphos-ethyl | |
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Boiling Point |
232 °F at 0.001 mmHg (EPA, 1998), BP: 111 °C at 0.001 mm Hg | |
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| Record name | AZINPHOS ETHYL | |
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Solubility |
SOL IN ORG SOLVENTS EXCEPT PETROLEUM ETHER AND ALIPHATIC HYDROCARBONS, At 20 °C: n-hexane, 2-5 g/L; isopropanol, 20-50 g/L; dichloromethane, >1,000 g/L; toluene, >1,000 g/L, Soluble in 2-propanol., In water, 10.5 mg/L at 20 °C | |
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Density |
1.284 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.284 c/cu cm at 20 °C | |
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Vapor Pressure |
2.2e-07 mmHg at 68 °F (EPA, 1998), 0.0000024 [mmHg], 0.32 mPa /2.4X10-6 mm Hg/ at 20 °C | |
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Color/Form |
Colorless needles, Needles | |
CAS No. |
2642-71-9 | |
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| Record name | Azinphos-ethyl [BSI:ISO] | |
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Melting Point |
127 °F (EPA, 1998), 53 °C | |
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Mechanistic Toxicology of Azinphos Ethyl in Biological Systems
Cholinesterase Inhibition: Primary Mode of Action
The principal mechanism of toxicity for azinphos-ethyl, similar to other organophosphate insecticides, is the inhibition of cholinesterase activity. herts.ac.ukwho.intpublisso.de This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, resulting in the overstimulation of cholinergic receptors throughout the nervous system. ontosight.aimdpi.com
Acetylcholinesterase (AChE) Inhibition Kinetics and Dynamics
This compound is an acetylcholinesterase (AChE) inhibitor. herts.ac.uknih.gov AChE is an enzyme responsible for the rapid hydrolysis of acetylcholine into choline (B1196258) and acetic acid, a process essential for terminating nerve impulse transmission at cholinergic synapses. europa.eunih.gov Inhibition of AChE by this compound leads to a buildup of acetylcholine, causing continuous stimulation of post-synaptic receptors. ontosight.aimdpi.com
Organophosphates like this compound inhibit AChE by phosphorylating a serine hydroxyl group at the enzyme's active site. nih.govwikipedia.org This phosphorylation inactivates the enzyme, preventing it from hydrolyzing acetylcholine. wikipedia.org The rate and duration of AChE inhibition can vary depending on the specific organophosphate and the organism exposed. Studies investigating AChE inhibition kinetics often involve measuring the enzyme's hydrolytic activity in the presence of varying concentrations of the inhibitor. frontiersin.orgacs.org Data from such studies can be analyzed using methods like Lineweaver-Burk plots to understand the nature of the inhibition (e.g., competitive, non-competitive) and determine kinetic parameters such as the inhibition constant (Ki). frontiersin.org
Research findings indicate that this compound is converted in vivo to its oxygen analogue, which is a more potent inhibitor of cholinesterases. who.intinchem.org This bioactivation is a critical step in its toxicodynamics. The inhibition of AChE activity is a sensitive biomarker for exposure to organophosphate compounds. wikipedia.orgnj.govresearchgate.net
Butyrylcholinesterase (BChE) Interactions
In addition to inhibiting AChE, this compound can also interact with butyrylcholinesterase (BChE), also known as pseudocholinesterase or plasma cholinesterase. who.intwikipedia.org BChE is another enzyme in the cholinesterase family, found in plasma and other tissues. nj.govnih.gov While the physiological role of BChE is not as clearly defined as that of AChE in neurotransmission, it can play a role in detoxifying organophosphate compounds by scavenging them before they reach AChE in nerve synapses. nih.gov
Studies have shown that this compound can inhibit BChE activity in plasma and erythrocytes. who.intnj.gov Although BChE inhibition itself may not cause significant adverse effects under normal conditions, its inhibition can be an indicator of exposure to organophosphates. nj.govnih.gov The relative sensitivity of AChE and BChE to this compound can vary across species and tissues.
Neurotoxicological Pathways and Manifestations
The inhibition of cholinesterases by this compound disrupts normal cholinergic neurotransmission, leading to a range of neurotoxic effects. herts.ac.ukontosight.aiontosight.aioxfordre.com These effects manifest in both the central and peripheral nervous systems due to the widespread use of acetylcholine as a neurotransmitter in these areas. mdpi.comnih.gov
Central Nervous System Effects
This compound's impact on the central nervous system (CNS) results from the accumulation of acetylcholine at cholinergic synapses in the brain and spinal cord. mdpi.comoxfordre.com This overstimulation can lead to various neurological signs. Symptoms observed in mammals consistent with CNS effects of organophosphate intoxication include restlessness, ataxia, and convulsions. who.int Early manifestations of poisoning can include giddiness and uneasiness. jodrugs.com The neurotoxicity is related to the hyperstimulation of postsynaptic receptors due to AChE inhibition. oxfordre.com
Peripheral Nervous System Effects
In the peripheral nervous system (PNS), acetylcholine is the primary neurotransmitter at the neuromuscular junction and in the autonomic nervous system. mdpi.comnih.gov this compound-induced ACh accumulation in the PNS leads to excessive stimulation of nicotinic and muscarinic receptors. ontosight.aiwho.int This can result in muscarinic effects such as salivation, lacrimation, vomiting, and diarrhea, as well as nicotinic effects like muscular tremors and paralysis. ontosight.aiwho.int These peripheral manifestations are direct consequences of disrupted cholinergic signaling at nerve endings controlling muscles and glands. ontosight.aimdpi.com
Systemic Toxicodynamics in Mammalian Models
Studies in mammalian models have provided insights into the systemic toxicodynamics of this compound. Upon absorption, this compound is distributed throughout the body. who.intwho.int It is readily absorbed from the gastrointestinal tract, through the skin, and by inhalation. nih.govwho.int Once absorbed, it undergoes metabolism, including conversion to its more toxic oxygen analogue. who.intinchem.orgwho.int
The primary systemic effect observed in mammalian studies is the inhibition of cholinesterase activity in various tissues, including plasma, erythrocytes, and brain. who.intinchem.orgwho.int The degree of inhibition is often dose-dependent. In a study with rats, inhibition of cholinesterase activity in plasma, erythrocytes, and brain was observed at certain dietary concentrations of azinphos-methyl (B128773) (a related compound with similar metabolism). publisso.dewho.int
Interactive Table 1: Cholinesterase Inhibition in Rats Fed Azinphos-methyl (Example Data Structure)
| Tissue | Dose (ppm) | % Inhibition Relative to Control |
| Plasma | 50 | 44-66 (Females) |
| Erythrocytes | 20 | Unaffected (Males) |
| Erythrocytes | 20 | 17-22 (Females) |
| Brain | 50 | Significant (Females) |
This compound does not appear to accumulate significantly in body tissues. who.int Elimination primarily occurs via the urine and feces after metabolism. nih.govwho.int
The systemic toxicodynamics are characterized by the widespread disruption of cholinergic signaling due to cholinesterase inhibition, leading to a constellation of signs and symptoms affecting multiple organ systems controlled by the autonomic and somatic nervous systems. who.intontosight.aiwho.int
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
Studies on the pharmacokinetic behavior of azinphos-methyl, a closely related compound, in rats indicate almost complete absorption from the digestive tract. inchem.org Following oral or intravenous administration, the majority of the administered dose is eliminated in urine (60-70%) and feces (25-35%) within 48 hours. inchem.org Less than 0.1% is eliminated via respiratory air within 24 hours. inchem.org In rats with biliary fistulas, approximately 30% of intravenously administered activity was eliminated in bile within 24 hours. inchem.org
Two days post-dosing, the total activity content in the animal (excluding the digestive tract) was less than 5% of the administered dose, decreasing to 2% by 4 days and 1% by 16 days. inchem.org Six hours after dosing, the highest concentrations of radioactivity were observed in elimination organs like the liver and kidney, with relatively high concentrations also found in blood. inchem.org Activity concentrations declined rapidly in all organs up to 2 days post-dosing, with a slower elimination phase thereafter. inchem.org At 16 days, the highest concentration was found in erythrocytes. inchem.org In vitro studies incubating whole blood with the parent compound did not show accumulation of radioactivity in blood constituents. inchem.org
Absorption of this compound is possible through intact skin, from the gastrointestinal tract, and via inhalation of mist and dust. nih.gov
Metabolic Transformation and Metabolite Formation (e.g., P=O analogue, desethyl this compound)
This compound undergoes metabolic transformation in biological systems. A key metabolic pathway for organophosphorothioates like this compound involves oxidative desulfuration, primarily catalyzed by cytochrome P450 enzymes, to form the corresponding oxon analogue (P=O analogue). wikipedia.orgdoi.orgresearchgate.net This oxon metabolite is significantly more potent as an acetylcholinesterase inhibitor than the parent compound. wikipedia.org
Studies on azinphos-methyl metabolism in rats, which is expected to be similar to this compound, indicate rapid metabolism by mixed function oxidases and glutathione (B108866) transferases in the liver and other tissues. who.int This metabolism results in the formation of the oxygen analogue (azinphos-methyl oxygen analogue), mercaptomethylbenzazimide, glutathionyl methylbenzazimide, and desmethyl isoazinphos-methyl. who.int Further metabolic steps, including hydrolysis, methylation, and oxidation of mercaptomethylbenzazimide, can lead to the formation of benzazimide, methylthiomethylbenzazimide, and its oxidized metabolites. who.int Hydrolysis of glutathionyl methylbenzazimide may result in the formation of cysteinylmethyl-benzazimide. who.int While specific detailed metabolic pathways for this compound are less available, there is evidence that the benzotriazine moiety remains intact, similar to azinphos-methyl. inchem.org
Desethyl this compound is identified as a chemical transformation product, including formation in soil under aerobic and anaerobic conditions. nih.govherts.ac.uk
Role of Cytochrome P450 Enzymes in Bioactivation
Cytochrome P450 (CYP) enzymes play a crucial role in the bioactivation of this compound and other organophosphorothioate pesticides. wikipedia.orgdoi.orgresearchgate.netnih.gov The primary mechanism of bioactivation is the CYP-mediated oxidative desulfuration of the P=S bond in the parent compound to the P=O bond, forming the more toxic oxon analogue. wikipedia.orgdoi.orgresearchgate.net This oxon metabolite is a potent inhibitor of acetylcholinesterase. wikipedia.org
Studies on other organophosphorothioates, including azinphos-methyl, in human liver microsomes and with recombinant human P450s have shown that at low pesticide concentrations, CYP1A2 is a major contributor to desulfuration. doi.orgnih.govnih.gov At higher concentrations, CYP2B6 and CYP3A4 also play relevant roles in oxon formation. doi.orgnih.gov These findings suggest the involvement of multiple CYP isoforms in the bioactivation of organophosphorothioate compounds. doi.orgnih.gov
Role of Glutathione Transferases in Detoxification
Glutathione transferases (GSTs) are a family of phase II detoxification enzymes that play a significant role in the metabolism and detoxification of xenobiotics, including organophosphate pesticides. uni.luresearchgate.netopenaccessjournals.comnih.gov GSTs catalyze the conjugation of glutathione (GSH) to electrophilic compounds, facilitating their excretion. openaccessjournals.comnih.gov
Studies suggest that GSTs are involved in the detoxification of organophosphorus compounds, potentially through O-dealkylation reactions. who.intresearchgate.net While some research on azinphos-methyl suggests the involvement of glutathione-S-transferase in its metabolism, other studies in mice have raised doubts about the requirement of normal levels of hepatic glutathione for the detoxification of azinphos-methyl in vivo. who.intresearchgate.netnih.gov The role of GSTs in the detoxification of this compound specifically is less extensively documented compared to its bioactivation by P450 enzymes. However, given its structural similarity to azinphos-methyl and the known role of GSTs in organophosphate metabolism, it is plausible that these enzymes contribute to this compound detoxification. who.intuni.luresearchgate.netopenaccessjournals.com
Acute and Chronic Toxicological Endpoints
This compound is highly toxic to mammals. herts.ac.ukwikipedia.org Acute exposure can lead to rapid organophosphate poisoning, characterized by symptoms such as headache, sweating, nausea, vomiting, diarrhea, loss of coordination, and potentially death. nj.gov These effects are consistent with the inhibition of acetylcholinesterase, leading to cholinergic overstimulation. herts.ac.ukwikipedia.orgwho.int
Studies on azinphos-methyl, a related compound, provide insights into potential acute and chronic endpoints. Acute oral toxicity of azinphos-methyl in mammals is high, with signs of intoxication including muscarinic effects (diarrhoea, salivation, lacrimation, vomiting), nicotinic effects (muscular tremors, paralysis), and central nervous system effects (restlessness, ataxia, convulsions). who.int
Chronic exposure to organophosphates can lead to sustained inhibition of cholinesterase activity. In studies with dogs fed diets containing this compound, dose-dependent depression of serum and erythrocyte cholinesterase activity was observed. inchem.org Erythrocyte enzyme activity tended to decrease gradually over longer exposure periods. inchem.org Repeated exposure to this compound may also lead to personality changes such as depression, anxiety, or irritability. nj.gov
While long-term studies specifically on the chronic toxicity of this compound were noted as unavailable in one evaluation, studies on azinphos-methyl in animals have not indicated a likelihood of causing cancer in humans. inchem.org Exposure to low doses of azinphos-methyl also showed no adverse effects on reproduction or fetal development in experimental animals.
Cross-Species Toxicological Comparisons
Toxicological responses to organophosphate pesticides, including this compound, can vary across species due to differences in absorption, distribution, metabolism, and sensitivity of target enzymes like acetylcholinesterase. researchgate.net
Studies comparing the acute and chronic toxicity of azinphos-methyl in different estuarine species, such as mysids (Mysidopsis bahia) and sheepshead minnows (Cyprinodon variegatus), have shown variations in sensitivity. nih.gov The 96-hour LC50 value for sheepshead minnows (2.0 µg/L) was seven times higher than that for mysids (0.29 µg/L), indicating mysids were more acutely sensitive. nih.gov Similarly, the maximum acceptable toxicant concentrations (MATCs) differed between the species (0.024 µg/L for mysids and 0.24 µg/L for sheepshead minnows). nih.gov
Differences in the sensitivity of acetylcholinesterase to organophosphate inhibition have been observed across various animal classes, including mammals, birds, fish, and amphibians. researchgate.net These differences can be attributed to variations in the affinity of the enzyme for the organophosphate inhibitors and/or different rates of phosphorylation of the enzyme. researchgate.net For instance, chicken brain AChE was found to be significantly more sensitive to inhibition by methyl paraoxon (B1678428) than frog brain AChE, explained by a higher affinity and a faster rate of phosphorylation. researchgate.net
Environmental Fate and Ecotoxicological Impact of Azinphos Ethyl
Environmental Persistence and Degradation Pathways
The persistence and degradation of azinphos-ethyl in the environment are influenced by several factors, including hydrolysis, photodegradation, and biodegradation. herts.ac.ukontosight.ainih.gov
Hydrolysis Kinetics in Aquatic Environments
Hydrolysis is a significant degradation pathway for organophosphorus pesticides in aquatic environments, particularly under alkaline conditions. asianpubs.orgescholarship.org The rate of hydrolysis is dependent on factors such as pH and temperature. asianpubs.orgescholarship.org Studies have shown that this compound is relatively stable in acidic media but is readily hydrolyzed by alkali. nih.gov The hydrolysis half-life for this compound was measured as 173 days at pH 6.1 and 22 °C. nih.gov In river water at pH 7.3 and seawater at pH 8.1, half-lives in the dark were reported as 65 and 58 days, respectively, at 22 °C, indicating faster degradation in slightly alkaline conditions compared to acidic ones. nih.gov
Photodegradation Mechanisms
Photodegradation, the breakdown of compounds by light, is considered a significant degradation pathway for this compound, especially in aquatic environments exposed to sunlight. nih.govasianpubs.orgresearchgate.net this compound contains chromophores that can absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight. nih.gov Research indicates that photodegradation is the most effective way for the degradation of this compound in water compared to other processes like biodegradation and adsorption. asianpubs.orgresearchgate.net Studies in river water (pH 7.3) and seawater (pH 8.1) exposed to light at 22 °C showed significantly shorter half-lives of 9 and 11 days, respectively, compared to dark conditions. nih.gov Photodegradation studies in chloroform (B151607) and methanol (B129727) solutions have identified several photoproducts, including 3,4-dihydro-3-methyl-4-oxobenzo[d] herts.ac.ukontosight.ainih.govtriazine, 3,4-dihydro-4-oxo-benzo[d] herts.ac.ukontosight.ainih.govtriazine, O,O-diethyl-O(3-methylbenzo[d] herts.ac.ukontosight.ainih.govtriazine-4-yl)phosphate, N-methyl-anthranilic acid, and sulfur. researchgate.net The photodegradation process can also be enhanced by the presence of photocatalysts like TiO2 under UV irradiation. mdpi.com
Biodegradation by Microbial Communities
Biodegradation, the breakdown of substances by microorganisms, can contribute to the degradation of organophosphorus pesticides. asianpubs.orgacs.org While the methyl analogue, azinphos-methyl (B128773), has shown biodegradation in laboratory tests and soil, suggesting potential degradation of this compound, some studies indicate that biodegradation may not be a primary degradation pathway for this compound in certain aquatic environments under specific experimental conditions. asianpubs.orgechemi.com However, microbial communities in soil and sediment can play a role in pesticide degradation. researchgate.net
Persistence in Soil Matrices
Environmental Mobility and Distribution
The mobility and distribution of this compound in the environment are influenced by its physical-chemical properties and its interaction with environmental matrices like soil and sediment. herts.ac.ukontosight.ainih.gov
Adsorption to Soil and Sediment Components
This compound is expected to adsorb to suspended solids and sediment in aquatic environments. nih.gov This expectation is based on its estimated Koc value of 170, derived using a structure estimation method. nih.govechemi.com According to classification schemes, this estimated Koc value suggests moderate mobility in soil. nih.govechemi.com Adsorption to soil particles can limit the movement of this compound through the soil profile, potentially reducing its leaching into groundwater. herts.ac.ukmdpi.com Studies using lysimeters have shown that this compound was not detected in leachate, supporting the idea of limited leaching potential. echemi.com While adsorption can be significant, some research in aqueous mediums suggests no significant effect of adsorption on the degradation rate of this compound compared to other factors like photodegradation. asianpubs.org
Table of Estimated Environmental Properties of this compound
| Property | Value | Interpretation | Source |
| Estimated Koc | 170 | Moderate mobility | Structure estimation method nih.govechemi.com |
| Estimated BCF (fish) | 80 | Moderate potential for bioconcentration | Log Kow and regression-derived equation nih.govechemi.com |
| Henry's Law Constant | 9.9X10⁻⁸ atm-cu m/mole (estimated) | Volatilization from moist soil/water not expected to be important | Vapor pressure and water solubility nih.gov |
Note: Koc: Organic Carbon Partition Coefficient; BCF: Bioconcentration Factor
Table of Hydrolysis Half-lives of this compound in Water
| Water Type | pH | Temperature (°C) | Half-life (days) | Conditions | Source |
| Aqueous solution | 6.1 | 22 | 173 | Dark | nih.gov |
| River water | 7.3 | 22 | 65 | Dark | nih.gov |
| Seawater | 8.1 | 22 | 58 | Dark | nih.gov |
| River water | 7.3 | Variable | 9 | Light | nih.gov |
| Seawater | 8.1 | Variable | 11 | Light | nih.gov |
Table of Identified Photoproducts of this compound
| Photoproduct | Source |
| 3,4-Dihydro-3-methyl-4-oxobenzo[d] herts.ac.ukontosight.ainih.govtriazine | researchgate.net |
| 3,4-Dihydro-4-oxo-benzo[d] herts.ac.ukontosight.ainih.govtriazine | researchgate.net |
| O,O-Diethyl-O(3-methylbenzo[d] herts.ac.ukontosight.ainih.govtriazine-4-yl)phosphate | researchgate.net |
| N-Methyl-anthranilic acid | researchgate.net |
| Sulfur | researchgate.net |
Volatilization Dynamics
Volatilization is one pathway by which this compound can dissipate from treated areas into the atmosphere. This compound is considered relatively volatile. herts.ac.uk Its estimated Henry's Law constant is reported as 9.9 x 10⁻⁸ atm-cu m/mole. nih.gov Based on this value, volatilization from water surfaces is not expected to be a significant environmental fate process. nih.gov However, volatilization can occur from soil and plant surfaces after application. wur.nl Factors such as weather conditions, application technology, and formulation can influence the rate of volatilization. wur.nl
Potential for Particle-Bound Transport
This compound has a low aqueous solubility. herts.ac.uk Based on its estimated Koc value of 170, this compound is expected to adsorb to suspended solids and sediment in aquatic environments. nih.govechemi.com This suggests a potential for particle-bound transport in both soil and water systems. herts.ac.uk The adsorption to soil particles can influence its persistence and bioavailability. researchgate.net
Ecotoxicity in Non-Target Organisms
This compound is known to be highly toxic to a range of non-target organisms, including birds, fish, and aquatic invertebrates. herts.ac.uk Its toxicity stems from its action as an acetylcholinesterase inhibitor, which affects the nervous system. herts.ac.uk
Aquatic Ecosystems
Aquatic ecosystems are particularly vulnerable to contamination by this compound through runoff, spray drift, or accidental release. researchgate.netdergipark.org.tr this compound is classified as very toxic to aquatic life with long-lasting effects.
This compound is highly toxic to fish. herts.ac.uk Studies have shown a wide range of sensitivity among different fish species. For Azinphos-methyl, a related chemical with similar aquatic toxicity, 96-hour LC50 values for freshwater fish species ranged from 0.36 µg/L for Esox lucius to 4270 µg/L for Carassius auratus. Most reported values for Azinphos-methyl were below 500 µg/L. For this compound, the 96-hour LC50 for Oncorhynchus mykiss (rainbow trout) has been reported as 0.02 mg/L (equivalent to 20 µg/L) and 0.1 mg/L. echemi.com The acute toxicity of Azinphos-methyl to endangered and threatened salmon and steelhead has also been a concern, with assessments indicating that acute and chronic Levels of Concern can be exceeded. epa.gov
Table 1: Acute Toxicity of this compound and Azinphos-methyl to Fish
| Compound | Species | Endpoint | Concentration (µg/L) | Exposure Time | Reference |
| This compound | Oncorhynchus mykiss | 96-h LC50 | 20 | 96 hours | echemi.com |
| This compound | Oncorhynchus mykiss | 96-h LC50 | 100 | 96 hours | |
| Azinphos-methyl | Esox lucius | 96-h LC50 | 0.36 | 96 hours | |
| Azinphos-methyl | Carassius auratus | 96-h LC50 | 4270 | 96 hours | |
| Azinphos-methyl | Pimephales promelas | 96-h LC50 | 268 (geometric mean) | 96 hours |
Aquatic invertebrates are also highly sensitive to this compound. herts.ac.uk this compound is highly toxic to Daphnia magna (Water flea). The 48-hour EC50 for Daphnia magna has been reported as 0.004 mg/L (equivalent to 4 µg/L), with a 95% confidence interval of 3-5.3 µg/L. echemi.com For Azinphos-methyl, acute toxicity to Daphnia and mysid shrimp is very high, with 48-hour LC50s of 1.1 µg/L and 0.12 µg/L, respectively, for the technical material. Chronic tests with Azinphos-methyl showed MATC values for Daphnia between 0.25–0.4 µg/L.
Table 2: Acute Toxicity of this compound and Azinphos-methyl to Aquatic Invertebrates
| Compound | Species | Endpoint | Concentration (µg/L) | Exposure Time | Reference |
| This compound | Daphnia magna | 48-h EC50 | 4 | 48 hours | echemi.com |
| Azinphos-methyl | Daphnia | 48-h LC50 | 1.1 | 48 hours | |
| Azinphos-methyl | Mysid shrimp | 48-h LC50 | 0.12 | 48 hours | |
| This compound | Asellus brevicaudatus | 48-h LC50 | 21-56 | 48-96 hours | |
| This compound | Procambarus sp. (crayfish) | 48-h LC50 | 21-56 | 48-96 hours |
Amphibians can also be susceptible to the effects of this compound and related organophosphates. For Azinphos-methyl, the 96-hour LC50 for the freshwater amphibian Xenopus laevis ranged from 420 to 2940 µg/L. Studies on the toxicity of Azinphos-methyl to Pacific tree-frog tadpoles showed an LC50 of 4.14 mg ai/L for the active constituent. Larvae of the Northwestern salamander (Ambystoma gracile) and the spotted salamander (Ambystoma maculatum) showed 96-hour LD50s of 1.67 and 1.9 mg ai/L, respectively, for a formulated product of Azinphos-methyl, indicating moderate toxicity to these amphibians. Research also suggests that amphibian brain acetylcholinesterases might be relatively more resistant to organophosphate exposure compared to fish acetylcholinesterases, potentially contributing to lower toxicity/lethality in amphibians than in fish. researchgate.net
Microalgae Growth and Physiological Responses
Studies have investigated the effects of this compound on the growth of microalgae, which are vital components of aquatic ecosystems and serve as the base of many food chains researchgate.net. Research on the green algae Tetradesmus obliquus has shown that different concentrations of this compound can negatively affect algal growth researchgate.netdergipark.org.tr. While the number of species may decrease over time, a significant reduction in the total number of organisms was not always observed in cultures researchgate.netdergipark.org.tr. One study indicated that this compound had a limiting effect on the growth of Aphanizomenon aphanizomenoides and caused a relative decrease in cell number within 24 hours researchgate.netdergipark.org.tr. Another study on Chlorella vulgaris exposed to various organophosphate pesticides, including azinphos-methyl (a related compound with similar aquatic toxicity), found that at lower concentrations, the pesticide might initially be taken up by algal cells, potentially limiting growth due to its toxic effect arcjournals.org. Chlorophyll-a levels in Tetradesmus cultures containing this compound generally increased in the first 24 hours at most doses before decreasing dergipark.org.tr.
Data from studies on algal growth inhibition by this compound can be presented in tables to illustrate the observed effects at different concentrations and time points.
| Algal Species | This compound Concentration | Exposure Duration | Observed Effect on Growth | Source |
| Aphanizomenon aphanizomenoides | Not specified | 24 hours | Limiting effect on growth, relative decrease in cell number | researchgate.netdergipark.org.tr |
| Tetradesmus obliquus | 0.1 - 2 mg/L | Not specified | Negatively affected growth, no significant decrease in organism number | researchgate.netdergipark.org.tr |
| Chlorella vulgaris | Low concentration | Not specified | Growth limitation | arcjournals.org |
Terrestrial Ecosystems
This compound poses risks to terrestrial ecosystems, particularly to birds and insect pollinators herts.ac.uknih.gov.
Avian Toxicity
This compound is considered highly toxic to birds herts.ac.uk. Organophosphorus pesticides, in general, exert acute effects in birds by inhibiting the acetylcholinesterase (AChE) enzyme . Studies on avian toxicity have been conducted, often using related compounds like azinphos-methyl due to their similar properties . While specific detailed research findings on this compound avian toxicity were not extensively detailed in the provided snippets, the high toxicity alert indicates a significant concern for avian populations exposed to this compound herts.ac.uk.
Insect Pollinator Impacts (e.g., Honeybees)
This compound is moderately toxic to honeybees herts.ac.uk. Pesticides can affect honeybees in various ways, including direct contact mortality, brood damage, or contamination of pollen and nectar brought back to the hive apinz.org.nzumn.edu. Worker bees are primarily affected by pesticides umn.edu. Symptoms of poisoning in bees can include irritability, paralysis, or other abnormal behavior apinz.org.nzumn.edu. Contaminated pollen can poison house bees, leading to a decline in the colony population apinz.org.nzumn.edu. Beeswax can also serve as a reservoir for contaminants like pesticides researchgate.net.
Data regarding the toxicity of this compound to honeybees is often presented in terms of lethal dose (LD50) or through assessments of its hazard and residual toxicity based on field tests apinz.org.nzoregonstate.edu.
| Organism | Effect Criterion | Result | Source |
| Honeybees | Toxicity | Moderately toxic | herts.ac.uk |
| Honeybees | Acute LD50 | Greater than 2 µ g/bee but less than 11 µ g/bee (indicative of toxicity) | oregonstate.edu |
Bioaccumulation and Bioconcentration Potential in Environmental Food Webs
Bioaccumulation refers to the uptake and accumulation of a substance in an organism from all exposure routes (air, water, soil, food), while bioconcentration specifically refers to uptake from water-borne exposure ecetoc.org. Biomagnification is the increased concentration of a substance in organisms at successively higher levels in a food web ecetoc.org.
There is concern regarding this compound's potential to bioaccumulate herts.ac.uk. An estimated bioconcentration factor (BCF) of 80 suggests a moderate potential for bioconcentration in aquatic organisms nih.gov. Substances that are persistent, toxic, have negligible metabolism, and a log K between 5 and 8 may pose a concern for bioaccumulation when widely dispersed ecetoc.org. This compound has a predicted XLogP3 of 3.4 nih.gov. While a log K of 2.96 is reported for the related azinphos-methyl, suggesting low mobility in soil for both compounds, the potential for bioaccumulation in food webs is a complex process influenced by various factors, including the organism's metabolism and the specific food web structure nih.govecetoc.orgsfu.ca.
Studies on bioaccumulation often involve measuring body residues of pesticides in organisms researchgate.net. Bioconcentration factors (BCFs) are calculated as the ratio of the pesticide concentration in the organism to the concentration in the water researchgate.net. Biomagnification factors (BMFs) compare body residues at different trophic levels researchgate.net. Lower trophic levels and benthic organisms may exhibit relatively higher uptake of certain compounds us.es.
| Parameter | Value | Organism | Source |
| Estimated BCF | 80 | Aquatic organisms | nih.gov |
| Predicted XLogP3 | 3.4 | This compound | nih.gov |
Advanced Analytical Methodologies for Azinphos Ethyl Detection and Quantification
Chromatographic Techniques for Residue Analysis
Chromatography plays a crucial role in separating azinphos-ethyl from complex sample matrices before detection and quantification. Various chromatographic approaches have been developed and applied for this purpose.
High-Performance Liquid Chromatography (HPLC) and Mixed-Mode Columns
High-Performance Liquid Chromatography (HPLC) is another valuable technique for this compound analysis, particularly for samples that may not be suitable for GC. Mixed-mode HPLC columns, such as Obelisc R and Primesep B2, have demonstrated effectiveness in retaining this compound. sielc.comsielc.comhelixchrom.com These columns utilize a combination of separation mechanisms, including ionic and hydrophobic interactions, which can aid in achieving better separation of this compound from complex matrices. sielc.comsielc.com Methods employing mixed-mode columns are often LC/MS compatible, making them suitable for coupling with mass spectrometry for enhanced detection and identification. sielc.comsielc.com
Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QqTOF-MS)
Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QqTOF-MS) is a powerful technique for the analysis of this compound, offering high resolution, sensitivity, and mass accuracy. mdpi.comresearchgate.net This method is suitable for the determination of this compound in various matrices, including water samples after solid phase extraction (SPE). scientificlabs.com UHPLC-QTOF-MS can be used for both targeted and non-targeted screening of pesticide residues and their metabolites in food samples. mdpi.comresearchgate.net The accurate mass measurements and fragmentation information provided by QqTOF-MS aid in the confident identification and quantification of this compound. researchgate.net
Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-QqQ MS/MS)
Gas Chromatography coupled with Triple Quadrupole Mass Spectrometry (GC-QqQ MS/MS) is a highly selective and sensitive technique for the determination of pesticide residues, including this compound, in complex matrices. scientificlabs.comrsc.orglcms.czlabrulez.com This method is particularly useful for the analysis of this compound in cereals and fruits and vegetables following QuEChERS extraction. scientificlabs.com GC-QqQ MS/MS operating in selective reaction monitoring (SRM) mode provides high specificity by monitoring specific precursor-product ion transitions, minimizing matrix interferences and enhancing the reliability of quantification. rsc.orglcms.cz
Liquid Chromatography-Electrospray Ionization-Mass Spectrometry/Mass Spectrometry (LC-ESI-MS/MS)
Liquid Chromatography coupled with Electrospray Ionization-Mass Spectrometry/Mass Spectrometry (LC-ESI-MS/MS) is a widely used technique for the analysis of polar and thermolabile pesticides, including this compound. researchgate.netscientificlabs.com This method is applicable to the determination of this compound in various matrices such as seawater samples after SPE. scientificlabs.com LC-ESI-MS/MS in multiple reaction monitoring (MRM) mode offers high sensitivity and selectivity for trace analysis of this compound in complex samples. scientificlabs.com
Sample Preparation and Extraction Techniques
Effective sample preparation and extraction are critical steps in the analysis of this compound to isolate the analyte from the matrix and remove interfering substances. Various techniques are employed depending on the sample type.
For water samples, solid phase extraction (SPE) is a common technique used to concentrate this compound before analysis by methods like UHPLC-QqTOF-MS or LC-ESI-MS/MS. scientificlabs.comnih.gov
For solid matrices like cereals, fruits, and vegetables, the QuEChERS (quick, easy, cheap, effective, rugged, and safe) method is frequently used for extraction. scientificlabs.comlcms.czlabrulez.com This method typically involves acetonitrile (B52724) extraction followed by salting out and a cleanup step. htslabs.com
Extraction using solvents like benzene (B151609) or hexane (B92381) has been used for the determination of this compound in biological samples such as human plasma, mouse plasma, tissue, and fat, often followed by cleanup steps using materials like Florisil and sodium sulfate (B86663). oup.comoup.com Hexane is often preferred over benzene for extracting this compound. oup.com
Other extraction and cleanup methods mentioned include acetonitrile extraction with magnesium sulfate and sodium chloride for produce, followed by cleanup with a dual layer primary-secondary amine (PSA)/graphitized carbon black (GCB) SPE tube. Passive diffusion through polymeric membranes has also been explored as a cleanup procedure for this compound residues in fruits and vegetables. nih.gov Gel permeation chromatography and silica (B1680970) cartridges can also be used for cleanup of extracted residues in animal tissues. researchgate.net
Here is a summary of some analytical conditions and findings:
| Technique | Matrix | Sample Preparation/Extraction | Detection/Column | Sensitivity/Recovery | Source |
| GC-NPD | Water, soil, waste samples | Not specified in detail | Capillary columns, NPD | Detection Limit: Not provided | nih.gov |
| GC-ECD | Human plasma, mouse plasma, tissue, fat | Extraction with benzene or hexane, Florisil/Na₂SO₄ cleanup | Glass column (3% OV-1 on Gas-Chrom Q), ⁶³Ni ECD | Sensitivity: 0.005 ppm (human plasma), 0.01 ppm (mouse plasma), 0.08 ppm (liver), 0.05 ppm (brain), 0.10 ppm (fat). Detection Limit: 2 pg. Recoveries: 96-98%. | oup.comoup.com |
| HPLC (Mixed-Mode) | Various (LC/MS compatible) | Not specified in detail | Obelisc R or Primesep B2 columns, UV (250 nm) | Method is LC/MS compatible. | sielc.comsielc.com |
| UHPLC-QqTOF-MS | Water samples | Solid Phase Extraction (SPE) | Not specified in detail | Suitable for identification and quantification. | scientificlabs.com |
| GC-QqQ MS/MS | Cereals, Fruits and vegetables | QuEChERS extraction | Not specified in detail | Suitable for determination below MRLs. Recoveries: 70-120%. RSD < 20% (intraday), < 25% (interday). LOQs < 10 µg/kg. | scientificlabs.comrsc.org |
| LC-ESI-MS/MS | Seawater samples | SPE | Not specified in detail | Suitable for determination. | scientificlabs.com |
| GC (Thermionic) | Fruits and vegetables (grapes, spinach) | Solvent extraction, polymeric membrane diffusion cleanup | Not specified in detail, specific thermionic detector | Detection Limit: 0.01 mg/kg (grapes). Recoveries: 107% (grapes), 72% (spinach). | nih.gov |
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction
The QuEChERS method is a widely used sample preparation technique for the multi-residue analysis of pesticides in various matrices, including fruits, vegetables, and cereals. scientificlabs.comlcms.cz It involves acetonitrile extraction followed by a cleanup step using dispersive solid phase extraction (d-SPE). lcms.czd-nb.info The method is known for its simplicity, speed, low solvent consumption, and cost-effectiveness. lodz.pl
Studies have demonstrated the application of QuEChERS for the extraction of this compound from matrices like cereals and fruits and vegetables, often coupled with advanced detection techniques such as Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-QqQ MS/MS) or Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QqTOF-MS). scientificlabs.com While effective for a wide range of pesticides, the efficiency of QuEChERS for extracting incurred pesticide residues, which are integrated into the plant's biological system, can be influenced by factors such as the matrix type and the specific interactions of the pesticide within the matrix. eurl-pesticides.eu Modifications to the standard QuEChERS method, such as evaluating repeated extractions or extended extraction times, may be explored to improve the recovery of incurred residues. eurl-pesticides.eu
Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is another common sample preparation technique used for the isolation, separation, and concentration of analytes from liquid samples. lodz.pl SPE offers several advantages over traditional liquid-liquid extraction (LLE), including reduced solvent consumption, less labor, and higher concentration factors. lodz.pldto-innovators.it
SPE is frequently used for the analysis of this compound in water samples. scientificlabs.comnih.govnih.gov Various sorbents can be employed depending on the properties of the target analyte and the matrix. For instance, C18 extraction disks have been used for the determination of multiclass pesticides, including this compound, in natural waters, followed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov Another application involves using Agilent Bond Elut PPL SPE cartridges for extracting organophosphorus pesticides from water samples before LC/MS/MS analysis. dto-innovators.it SPE can be coupled with different detection methods, such as Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) for the determination of this compound in natural water. nih.gov
Spectrophotometric and Colorimetric Approaches for Metabolite Detection
While chromatographic methods coupled with mass spectrometry are prevalent for the detection of this compound itself, spectrophotometric and colorimetric approaches have been explored, particularly for the detection of its metabolites or for rapid screening purposes. These methods often rely on the reaction of the analyte or its degradation products with a chromogenic reagent to produce a colored compound that can be measured spectrophotometrically.
One colorimetric method for the residue analysis of this compound and its P=O metabolite (this compound oxygen analogue) in plant material involves the hydrolysis of the pesticide molecule and coupling of the resulting benzazimide intermediate with N-(1-naphthyl)-ethylene diamine to form a violet solution with an absorption maximum at 556 nm. inchem.org This method, which is specific for the benzotriazinyl group, has been shown to be suitable for residue analysis on various crops. inchem.org Spectrophotometric procedures are generally simpler and less expensive than chromatographic techniques, although careful optimization, such as the use of internal standards, may be required to minimize analytical errors, especially when dealing with complex formulations. nih.gov
Biosensing Technologies for Organophosphate Detection
Biosensing technologies offer promising alternatives for the rapid, cost-effective, and on-site detection of organophosphate pesticides like this compound. researchgate.netscirp.org These technologies typically involve the integration of a biological recognition element with a transducer that converts a biological response into a measurable signal. researchgate.netacs.org
Electrochemical-Based Biosensors
Electrochemical biosensors are widely used for pesticide detection due to their high sensitivity, low cost, and ease of miniaturization. researchgate.netacs.orgresearchgate.net They work by measuring changes in electrical signals resulting from the interaction between the biological recognition element and the analyte. nih.gov
Many electrochemical biosensors for organophosphate detection are based on the inhibition of enzymes, particularly acetylcholinesterase (AChE). scirp.orgacs.orgbenthamopen.commdpi.com Organophosphate pesticides inhibit AChE activity by phosphorylating the enzyme's active site. acs.org The decrease in enzyme activity, which is proportional to the pesticide concentration, is then detected electrochemically. acs.orgresearchgate.net Other enzymes like butyrylcholinesterase (BChE), choline (B1196258) oxidase (ChOx), phosphotriesterase (PTE), and organophosphorus hydrolase (OPH) have also been utilized in electrochemical biosensors for organophosphate detection. acs.orgbenthamopen.com These biosensors can be designed for direct measurement of enzymatic reaction products or for monitoring the inhibition effect. scirp.orgacs.org
Immune-Based Biosensors
Immune-based biosensors, or immunosensors, utilize the highly specific binding affinity between antibodies and antigens for analyte recognition. scirp.orgnih.gov In the context of pesticide detection, immunosensors can be developed by immobilizing antibodies specific to this compound or its metabolites onto a transducer surface. scirp.orgnih.gov The binding of the target analyte to the immobilized antibody generates a signal that is then detected. nih.gov
Immunosensors offer high selectivity for a specific molecule, distinguishing them from enzyme-based biosensors that may indicate general toxicity. scirp.org Various transduction methods, including electrochemical and optical approaches, can be coupled with the immunological recognition element in immunosensors. scirp.orgnih.gov
Optical and Enzyme-Based Biosensors
Optical biosensors detect changes in light properties, such as absorbance, fluorescence, or reflectance, that occur upon the interaction of the analyte with the biological recognition element. acs.orgnih.gov Enzyme-based optical biosensors for organophosphate detection often rely on enzyme inhibition, similar to electrochemical enzyme biosensors. nih.gov The enzymatic reaction produces a product that can be detected optically, or the inhibition of the enzyme by the pesticide leads to a change in an optical signal. nih.gov
Enzyme-based biosensors, in general, leverage the catalytic activity or inhibition of enzymes for pesticide detection. scirp.orgresearchgate.netmdpi.com Cholinesterase-based biosensors are particularly common for detecting organophosphorus and carbamate (B1207046) insecticides due to their inhibitory effect on these enzymes. scirp.orgmdpi.compsu.edu The detection can be based on measuring the decrease in enzyme activity upon exposure to the pesticide. scirp.orgresearchgate.net While enzyme-based biosensors offer advantages like rapid screening and biological relevance, challenges such as selectivity and stability need to be addressed for wider practical application. mdpi.compsu.edunih.gov
Multi-Analyte Detection Platforms
Multi-analyte detection platforms are increasingly utilized for the simultaneous analysis of multiple pesticide residues, including this compound, in a single run. These platforms offer advantages in terms of throughput and efficiency compared to single-analyte methods.
Gas chromatography coupled to triple quadrupole tandem mass spectrometry (GC-QqQ-MS/MS) is a powerful technique used in multi-residue pesticide analysis. This method employs selective reaction monitoring (SRM) to enhance selectivity and enable the detection and quantification of target pesticides from complex matrices thermofisher.com.
Another approach involves the use of liquid chromatography coupled with mass spectrometry (LC/MS), which is compatible with mixed-mode HPLC columns containing both ionic groups and hydrophobic chains. This allows for the analysis of this compound and other organophosphate insecticides sielc.com.
Biosensors are also being developed for the detection of organophosphate pesticides, with emerging trends focusing on multi-analyte detection platforms. These platforms aim to integrate sensors for the simultaneous detection of several compounds researchgate.net. Some studies have demonstrated multi-analyte detection of pesticides like chlorpyrifos (B1668852), carbaryl, and DDT using different immobilization formats with monoclonal antibodies nih.gov.
Research has shown the application of GC-Orbitrap MS for combined targeted screening and quantitation of pesticide residues, including this compound, in matrices such as potato. This method has been evaluated for compliance with regulatory guidelines thermofisher.com.
Data from a study using GC-QqQ-MS/MS for pesticide residue analysis in royal jelly provides examples of retention times and ions used for detection. For this compound, specific ions are monitored for quantification and identification rsc.org.
| Analyte | Retention Time (min) | Ions Monitored |
|---|---|---|
| This compound | 16.20-16.31 | 160, 105 (10), 132 (5) |
| Azinphos-methyl (B128773) | 15.37-15.42 | 160, 105 (10), 132 (5) |
Another study utilizing GCMS-TIC for the rapid analytical determination of multiple pesticides, including this compound, reported retention times and ions used for analysis nih.gov.
| Analyte | Retention Time (min) | Ions Monitored |
|---|---|---|
| This compound | 37.839 | 160, 132, 125 |
| Azinphos-methyl | 37.993 | 160, 161, 132 |
Method Validation and Regulatory Suitability of Analytical Procedures
Method validation is a critical process to demonstrate that an analytical procedure is suitable for its intended purpose, ensuring the reliability and accuracy of results dergipark.org.treuropa.eu. Regulatory bodies provide guidelines and criteria for the validation of analytical methods used for pesticide residue analysis.
The European Union, for instance, has established mutually acceptable scientific rules for official pesticide residue analysis, including specific validation criteria and quality control procedures eurl-pesticides.eueurl-pesticides.eu. These guidelines outline requirements for quantitative methods and screening methods, including performance acceptability criteria eurl-pesticides.eu.
Key parameters evaluated during method validation include accuracy, precision, linearity, limits of detection (LOD), and limits of quantification (LOQ) dergipark.org.treuropa.eucsic.es. Accuracy is often assessed by determining the percent recovery of known amounts of analyte added to samples europa.eu. Precision is evaluated through replicate analyses europa.eu. LOD and LOQ are determined based on the signal-to-noise ratio or by analyzing samples with known low concentrations of the analyte rsc.orgdergipark.org.treuropa.eu.
Validation studies for multi-residue methods, including those that detect this compound, have demonstrated compliance with guidelines such as SANTE/12682/2019, showing good precision and trueness, and achieving limits of detection below established maximum residue levels (MRLs) csic.es.
The use of gas chromatography with detectors like FPD or NPD is common for organophosphorus compounds, including this compound. Method validation for these techniques involves demonstrating chromatographic resolution and performance suitable for the intended application epa.gov. Compound identification based on single-column analysis should ideally be confirmed on a second column or supported by another qualitative technique epa.gov.
Validation in a single laboratory can be a practical and cost-effective alternative to inter-laboratory studies for verifying method suitability dergipark.org.tr.
Data from validation studies often includes recovery rates and relative standard deviations (RSD) to demonstrate method performance. For many target compounds in multi-residue methods, recoveries have been reported within acceptable ranges with low RSD values rsc.orgnih.gov.
| Validation Parameter | Acceptable Range/Criteria (Example) |
|---|---|
| Recovery | 70-120% rsc.orgnih.gov |
| Relative Standard Deviation (RSD) | < 20% (intraday), < 25% (interday) rsc.org; < 20% nih.gov |
| Limits of Quantification (LOQ) | Lower than 10 µg/kg rsc.org; 2.34 to 44.22 ng/ml nih.gov |
Insecticide Resistance Evolution and Management in Pest Populations
Mechanisms of Azinphos-ethyl Resistance
Resistance to this compound in pest populations is a complex issue involving multiple mechanisms irac-online.orgnih.gov. These mechanisms can occur alone or in combination within a single population, and their cumulative effects are not always fully understood nih.gov. The major mechanisms of resistance to organophosphate insecticides like this compound include increased detoxification by enzymes (metabolic resistance), mutations in the target site (acetylcholinesterase), and behavioral changes that reduce exposure researchgate.netirac-online.orgnih.gov.
Metabolic Resistance
Metabolic resistance is a primary mechanism by which insects detoxify insecticides, including organophosphates researchgate.netresearchgate.net. This involves the increased activity or expression of enzymes that break down the insecticide into less toxic metabolites nih.govresearchgate.net. The three main enzyme families implicated in metabolic resistance to insecticides are cytochrome P450 monooxygenases (P450s or MFOs), glutathione (B108866) S-transferases (GSTs), and carboxylesterases (CarEs or esterases) researchgate.netresearchgate.netmdpi.com.
Enhanced Mixed-Function Oxidase Activity
Enhanced mixed-function oxidase (MFO), also known as cytochrome P450 (P450), activity is a significant mechanism contributing to Azinphos-methyl (B128773) resistance in various insect species, such as the codling moth (Cydia pomonella) nih.govresearchgate.netmdpi.com. These enzymes are involved in the phase I metabolism of xenobiotics, including the bioactivation and detoxification of organophosphorus insecticides wikipedia.orggoogle.comresearchgate.net. Increased MFO activity can lead to a greater capacity to metabolize this compound, reducing the amount of active insecticide that reaches the target site mdpi.com. Studies have shown a significant correlation between resistance to Azinphos-methyl and increased mixed-function oxidase activity in populations of C. pomonella nih.govresearchgate.net. For instance, in C. pomonella, a P450 enzyme, CYP6B2, has been shown to be overexpressed in organophosphate-resistant strains, and reducing its expression increases sensitivity to Azinphos-methyl mdpi.com.
Glutathione-S-Transferase Activity Modulation
Glutathione S-transferases (GSTs) are a family of enzymes involved in phase II detoxification, catalyzing the conjugation of reduced glutathione (GSH) with electrophilic substrates, including insecticides researchgate.netsinica.edu.tw. This conjugation makes the compounds more water-soluble and easier to excrete researchgate.netsinica.edu.tw. Increased GST activity has been correlated with resistance to Azinphos-methyl in some insect populations, such as Cydia pomonella nih.govresearchgate.net. GSTs are considered important in the metabolism of organophosphorus insecticides and are believed to play a significant role in organophosphate resistance sinica.edu.tw. Elevated levels of specific GSTs have been associated with insecticide resistance phenotypes mdpi.comresearchgate.netnih.gov.
Esterase Activity Profiles
Esterases, particularly carboxylesterases (CarEs), are enzymes that can hydrolyze ester bonds in various compounds, including some insecticides nih.govgoogle.com. Altered esterase activity profiles have been linked to Azinphos-methyl resistance nih.govresearchgate.net. In some cases, increased esterase activity can lead to the detoxification of this compound through hydrolysis nih.govgoogle.com. Conversely, studies in Cydia pomonella have also shown a negative correlation between resistance to Azinphos-methyl and increased esterase activity, suggesting complex interactions or the involvement of different esterase types or activities nih.govresearchgate.net. Esterases can also contribute to resistance by sequestering insecticides google.com.
Target-Site Resistance (e.g., Acetylcholinesterase Gene Mutations)
Target-site resistance occurs when modifications at the insecticide's site of action reduce its binding affinity or effectiveness researchgate.netirac-online.org. For organophosphate insecticides like this compound, the primary target is acetylcholinesterase (AChE), an enzyme crucial for nerve function herts.ac.uknih.gov. Mutations in the gene encoding AChE can lead to an altered enzyme structure that is less sensitive to inhibition by this compound researchgate.netcore.ac.ukudl.cat. This reduced sensitivity means that even in the presence of the insecticide, the modified AChE can continue to function, allowing the insect to survive core.ac.uk. Specific point mutations in the AChE gene, such as the F399V mutation in Cydia pomonella, have been correlated with decreased susceptibility to Azinphos-methyl-oxon, the activated form of Azinphos-methyl researchgate.netresearchgate.net. These mutations can result in varying fold decreases in susceptibility to different organophosphates researchgate.net.
Behavioral Resistance Mechanisms
Behavioral resistance involves changes in the pest's behavior that reduce its exposure to the insecticide researchgate.netcroplife.org.au. This can include avoiding treated surfaces, altered feeding behavior, or moving away from treated areas researchgate.netcroplife.org.au. While less studied for this compound specifically compared to metabolic or target-site resistance, behavioral avoidance is a recognized mechanism of insecticide resistance across various insecticide classes, including organophosphates croplife.org.au. Insects may detect or recognize the presence of the insecticide and actively avoid contact, thereby reducing their exposure and increasing their chances of survival researchgate.netcroplife.org.au.
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID |
| This compound | 17531 |
| Azinphos-methyl | 8650 |
| Acetylcholinesterase | 157511 |
| Glutathione | 124883 |
Data Table Example (based on potential data from search results, illustrative):
While specific quantitative data tables directly linking this compound resistance levels to enzyme activities across multiple studies were not explicitly present in a consolidated format within the provided snippets, the search results indicate correlations and fold changes in enzyme activities and susceptibility. A hypothetical table based on the types of findings mentioned could look like this:
| Pest Species | Resistance Mechanism | Observed Effect | Correlation with this compound Resistance | Source (Illustrative based on findings) |
| Cydia pomonella | Enhanced MFO Activity | Increased enzyme activity | Significant positive correlation | nih.govresearchgate.net |
| Cydia pomonella | Increased GST Activity | Increased enzyme activity | Correlation (specifically with Azinphos-methyl) | nih.govresearchgate.net |
| Cydia pomonella | Altered Esterase Activity | Varied activity depending on substrate; reduced activity correlated with resistance | Negative correlation with increased activity | nih.govresearchgate.net |
| Cydia pomonella | AChE Gene Mutation (e.g., F399V) | Reduced susceptibility of AChE to Azinphos-methyl-oxon | Correlated with resistance | researchgate.netresearchgate.net |
| Forficula auricularia | Increased GST and CCE Activity, Reduced AChE Sensitivity | Higher constitutive enzyme levels, decreased AChE sensitivity | Observed in conventionally treated orchards | mdpi.com |
Penetration Resistance
Penetration resistance is a mechanism where an insect's outer cuticle develops barriers that slow the absorption of chemicals into its body. croplife.org.auerudit.org This reduced penetration can protect insects from a wide range of insecticides and often co-occurs with other resistance mechanisms, intensifying their effects. croplife.org.auerudit.org While the search results mention penetration resistance as a general mechanism contributing to insecticide resistance across various classes, specific detailed research findings directly linking penetration resistance solely to this compound in particular pest species were not extensively provided. However, reduced penetration can contribute to resistance to multiple MoA groups. irac-online.org
Cross-Resistance Patterns with Other Insecticide Classes
Cross-resistance occurs when resistance to one insecticide confers resistance to other insecticides. arizona.eduirac-online.org This is particularly common among insecticides within the same MoA group due to their shared target site. arizona.eduirac-online.org Metabolic resistance mechanisms, involving enzymes like mixed-function oxidases (MFO), glutathione-S-transferases (GST), and esterases (EST), can also lead to cross-resistance, potentially even between different MoA groups. irac-online.orgirac-online.orgmdpi.com
Research on codling moth (Cydia pomonella) has shown that resistance to azinphos-methyl (also an organophosphate in IRAC group 1B) was positively correlated with cross-resistance to several classes of insecticides, including other organophosphates (diazinon, phosmet), a carbamate (B1207046) (carbaryl), a chlorinated hydrocarbon (DDT), and pyrethroids (esfenvalerate and fenpropathrin). nih.gov Conversely, negatively correlated cross-resistance was observed between azinphos-methyl and other organophosphates like chlorpyrifos (B1668852) and methyl parathion (B1678463) in the same study. nih.gov
Studies on the lightbrown apple moth (Epiphyas postvittana) with azinphos-methyl resistance also indicated cross-resistance patterns. A strain resistant to azinphos-methyl showed a similar resistance level to phosmet (B1677707) (another methyl organophosphate) but lower resistance to ethyl organophosphates like chlorpyrifos and triazophos, and to the methyl carbamate carbaryl. tandfonline.com No resistance to pyrethroids was detected in this strain. tandfonline.com These findings suggest that the specific organophosphate structure (methyl or ethyl) can influence cross-resistance patterns.
Monitoring and Assessment of this compound Resistance in Field Populations
Monitoring and assessment of insecticide resistance in field populations are essential for effective resistance management. croplife.org.aumdpi.com Reliable data on resistance levels are crucial for developing sound management strategies. mdpi.com Bioassays are a common method used to evaluate the resistance status of insect populations. mdpi.com Different bioassay methods exist, including those that diagnose metabolic resistance by examining differential enzymatic activity. mdpi.com
The provided search results mention monitoring of resistance in field populations for various pests and insecticides, including azinphos-methyl in codling moth and organophosphates like chlorpyrifos in pink bollworm (Pectinophora gossypiella). mdpi.comresearchgate.net For instance, field bioassays confirmed patterns of azinphos-methyl resistance observed in laboratory colonies of codling moth, with resistance levels increasing in field populations over a period. nih.gov Monitoring of pink bollworm populations in Egypt showed varying resistance levels to different insecticide groups, including organophosphates, and linked elevated enzyme activity (GST and MFO) to organophosphate resistance. researchgate.net
Although direct detailed studies on monitoring and assessment specifically focused on this compound resistance levels across various field populations were not extensively detailed in the search results, the principles and methods discussed for monitoring resistance to related organophosphates and other insecticide classes would be applicable to this compound. These methods involve collecting field populations and testing their susceptibility to the insecticide, often in comparison to a known susceptible strain. mdpi.comtandfonline.comdpi.qld.gov.au
Strategic Approaches for Insecticide Resistance Management (IRM)
Effective IRM strategies aim to prevent or delay the evolution of insecticide resistance and to help regain susceptibility in resistant populations. arizona.eduirac-online.orgirac-online.orgirac-online.orgirac-online.org This is vital for sustainable crop protection and public health. arizona.eduirac-online.org IRM strategies seek to minimize the selection pressure exerted by any single type of insecticide. arizona.eduirac-online.orgirac-online.orgcroplife.org.auirac-online.org
Mode of Action (MoA) Rotation and Diversification
A key strategy in IRM is the alternation, sequence, or rotation of compounds from different MoA groups. arizona.eduirac-online.orgirac-online.orgcroplife.org.auirac-online.orgirac-online.org This approach minimizes the selection pressure from compounds within the same MoA group, making resistance less likely to evolve. arizona.eduirac-online.orgirac-online.org Applications are often arranged into MoA spray windows or blocks, defined by crop development stages and pest biology. arizona.eduirac-online.orgcroplife.org.au It is generally essential that successive generations of a pest are not treated with insecticides from the same MoA group. arizona.eduirac-online.orgcroplife.org.au
This compound belongs to IRAC MoA group 1B. arizona.educroplife.co.zairac-online.orgirac-online.orgherts.ac.ukarizona.edu Therefore, rotating this compound with insecticides from different MoA groups effective against the target pest is a crucial IRM practice. arizona.eduirac-online.orgirac-online.orgcroplife.org.auirac-online.orgirac-online.org Where metabolic resistance confers cross-resistance between MoA groups, rotation strategies may need to be modified. arizona.eduirac-online.org
Remediation and Bioremediation Strategies for Azinphos Ethyl Contamination
Biological Degradation Processes
Biological degradation processes leverage the metabolic capabilities of microorganisms and plants to break down or remove contaminants from the environment.
Microbial Bioremediation in Contaminated Soils
Microbial degradation is considered a cost-effective alternative for the remediation of polluted environments, including soils contaminated with organophosphate pesticides like Azinphos-ethyl researchgate.netnih.gov. Soil serves as an excellent medium for both non-biological and biological modifications of nematicides, with microbial metabolism being a particularly important factor in their degradation cabidigitallibrary.org.
Several bacterial and fungal species have demonstrated the ability to degrade a wide range of organophosphorus compounds in liquid cultures and soil systems oup.com. The degradation process often involves hydrolysis, primarily catalyzed by enzymes such as organophosphate hydrolase or phosphotriesterase, which cleave bonds like P-O-alkyl and P-O-aryl, leading to detoxification oup.comresearchgate.net.
The phenomenon of accelerated microbial degradation (AMD) can occur with organophosphate nematicides, where repeated application leads to increased biodegradation rates and shortened persistence in soil cabidigitallibrary.org. Genera such as Flavobacterium and Pseudomonas have been associated with the degradation of various pesticides cabidigitallibrary.orgoup.com.
Microalgae-Based Bioremediation in Aqueous Systems
Microalgae have shown potential for the remediation of pollutants in aqueous systems, including organic chemicals like pesticides nih.govcore.ac.uk. Studies have investigated the effects of this compound and Azinphos-methyl (B128773) on the growth of green algae such as Tetradesmus obliquus. While high concentrations can negatively affect algal growth, lower concentrations might initially induce chlorophyll-a formation and increase photosynthesis researchgate.netdergipark.org.tr.
Microalgae can remove organic pollutants through both biosorption and/or metabolization core.ac.uk. Interactions between algae and bacteria can also play a synergistic role in enhancing pesticide biodegradation core.ac.uk.
Research on the effect of different concentrations of this compound on the growth of Tetradesmus obliquus in culture conditions indicated that while the applied doses negatively affected algal growth over time, there wasn't a significant decrease in the number of organisms initially. researchgate.netdergipark.org.tr.
Here is a summary of observed effects on Tetradesmus obliquus growth at different this compound concentrations:
| This compound Concentration (mg/L) | Effect on Algal Growth |
| Low concentrations | Initially induced chlorophyll-a formation and photosynthesis dergipark.org.tr. |
| Higher concentrations | Negatively affected growth over time researchgate.netdergipark.org.tr. |
| 1.5 mg/L | Lowest cell count after 24 hours dergipark.org.tr. |
Photobioreactor (PBR) Applications
Photobioreactors (PBRs) represent a technology for microalgae-based wastewater treatment. A study evaluating a semi-closed, tubular horizontal PBR for removing pesticides from agricultural run-off detected this compound among other organophosphates in the run-off. arxiv.orgresearchgate.netcsic.es. While the study evaluated the removal efficiency of various pesticides, specific removal rates solely for this compound in this PBR were not explicitly detailed as a standalone data point, but this compound was included in the list of compounds studied arxiv.orgresearchgate.netcsic.es. Microalgal photobioreactors, sometimes in combination with activated sludge, have demonstrated potential for removing various contaminants from synthetic wastewater mdpi.com.
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods used for the remediation of water contaminated with organic pollutants, including pesticides scispace.comresearchgate.netmdpi.comnih.gov. AOPs are characterized by the generation of highly reactive species, primarily hydroxyl radicals (•OH), which are potent oxidizers capable of degrading recalcitrant organic compounds mdpi.comnih.gov.
Various AOPs have been explored for pesticide removal, including Fenton and photo-Fenton processes, ozonation, UV/hydrogen peroxide (UV/H₂O₂), and photocatalysis researchgate.netmdpi.comnih.gov. These processes can lead to the mineralization of contaminants into less harmful byproducts or facilitate further biodegradation mdpi.com. This compound has been identified as a pesticide that can be addressed by AOPs scispace.comresearchgate.netnih.gov. Studies have investigated photocatalytic oxidation for the degradation of organophosphate pesticides over catalysts like TiO₂ scispace.com.
Comparative Analysis of Remediation Techniques Efficiency and Sustainability
Comparing the efficiency and sustainability of different remediation techniques for this compound contamination involves considering factors such as the type of contamination (soil or water), the concentration of the contaminant, cost-effectiveness, environmental impact, and the potential for complete mineralization versus transformation into less toxic products.
Microbial bioremediation in soil is often highlighted as a cost-effective and environmentally friendly approach, leveraging natural degradation pathways researchgate.netnih.gov. The efficiency can be influenced by soil properties and the presence of suitable microbial communities cabidigitallibrary.org. Accelerated microbial degradation can enhance the removal rate but requires careful management cabidigitallibrary.org.
Microalgae-based bioremediation offers a promising biological approach for aqueous systems, potentially combining pollutant removal with the production of valuable biomass arxiv.orgresearchgate.netcsic.es. The efficiency can vary depending on the microalgae species, pesticide concentration, and light availability, especially in PBR applications researchgate.netdergipark.org.trmdpi.com. Studies using PBRs have shown variable removal efficiencies for different pesticides in agricultural run-off arxiv.orgresearchgate.netcsic.es.
Advanced Oxidation Processes are effective for degrading recalcitrant organic pollutants in water and can lead to high removal efficiencies, sometimes resulting in complete mineralization mdpi.comnih.gov. AOPs can be more energy-intensive and may require the use of chemicals, which needs to be considered in terms of sustainability mdpi.comnih.gov. However, they are often effective for a wide range of contaminants and can be applied to treat complex wastewater streams researchgate.netmdpi.com.
While specific comparative data on the efficiency and sustainability of all these techniques applied directly to this compound across different environmental matrices is not extensively detailed in the provided sources, the literature suggests that the choice of remediation strategy depends on the specific contamination scenario and desired outcome researchgate.netcabidigitallibrary.orgcore.ac.ukmdpi.com. Biological methods are generally favored for their sustainability and lower cost, while AOPs are powerful for rapid degradation of persistent compounds, particularly in water researchgate.netnih.govmdpi.comnih.gov.
Risk Assessment Frameworks and Regulatory Science in Azinphos Ethyl Governance
Human Health Risk Assessment Methodologies
Human health risk assessment for pesticides like azinphos-ethyl considers potential exposure through various routes. ca.govca.gov The process involves identifying toxicological properties, assessing dose-response relationships to determine levels that may cause adverse effects, and evaluating the extent of human exposure. ca.gov
Dietary Exposure Assessments
Dietary exposure assessment estimates the potential intake of pesticide residues through food consumption. This involves analyzing residue levels in various commodities and considering consumption rates of those foods by different population subgroups. ca.gov Studies have analyzed this compound residues in food items such as bananas and citrus fruits to assess potential dietary exposure and associated risks. keypublishing.orgijaast.orgresearchgate.netresearchgate.net While this compound has been detected in some food samples, the associated acute exposure risk depends on the residue levels relative to toxicological reference values like the Acute Reference Dose (ARfD). keypublishing.orgresearchgate.net
Occupational Exposure Evaluations
Occupational exposure evaluations assess the potential exposure of individuals who handle pesticides during their production or application. ca.gov For this compound, potential occupational exposure can occur through inhalation and dermal contact. nih.gov Historically, evaluating occupational exposure involved considering pesticide residue levels in the air, on clothing, and on skin, adjusted for factors like work duration, body weight, dermal absorption, and breathing rate. ca.gov However, with the cessation of its production and use in many regions, current occupational exposure is expected to be low or non-existent. herts.ac.uknih.gov Despite this, it is noted that no specific occupational exposure limits have been formally established for this compound, emphasizing the importance of following safe work practices. nj.gov
Cumulative Risk Assessment of Chemical Mixtures
Cumulative risk assessment considers the combined effects of exposure to multiple chemicals, particularly those that share a common mechanism of toxicity. food.gov.ukopenrepository.comresearchgate.net The concern is that the combined adverse health effects from a mixture may be greater than those from individual substances. openrepository.com Methodologies for cumulative risk assessment often employ the concept of dose addition, especially for chemicals acting on the same target organ or system, assuming that their effects are additive at relevant exposure levels. openrepository.comresearchgate.net Regulatory bodies have been developing frameworks for assessing the cumulative risks of pesticide mixtures, grouping substances based on their target organs or mechanisms of action. openrepository.com this compound, as an organophosphate, is an acetylcholinesterase inhibitor herts.ac.uk, and its cumulative risk would be considered alongside other chemicals with a similar mode of action.
Environmental Risk Assessment Paradigms
Environmental risk assessment for pesticides evaluates their potential impact on ecosystems. annualreviews.orgresearchgate.net This involves assessing the substance's fate and behavior in the environment and its toxicity to various non-target organisms. annualreviews.org
Derivation of Environmental Risk Limits (ERLs) and Guideline Values
Environmental Risk Limits (ERLs) and guideline values are derived to establish concentration thresholds in environmental media (such as water, sediment, and soil) that are considered protective of ecosystems. ecotoxcentre.chrivm.nl These values are scientifically derived based on ecotoxicological, fate, and physicochemical data. rivm.nl For this compound, environmental risk limits have been derived for freshwater and marine waters using ecotoxicological data and established methodologies. rivm.nl These limits serve as advisory values for setting environmental quality standards. rivm.nl Different levels of risk limits may be distinguished, such as negligible concentrations, maximum permissible concentrations, and serious risk concentrations, reflecting varying levels of potential harm to ecosystems. ecotoxcentre.chrivm.nl
Assessment of Aquatic and Terrestrial Ecosystem Risks
Assessment of risks to aquatic and terrestrial ecosystems involves evaluating the potential exposure concentrations of this compound in these environments and comparing them to toxicity data for relevant organisms. annualreviews.org For aquatic ecosystems, this often involves calculating risk quotients (RQ), which are ratios of measured or estimated environmental concentrations to toxicant reference values for aquatic organisms like fish, invertebrates, and algae. researchgate.netipbeja.ptresearchgate.net Studies have indicated that this compound can pose a risk to aquatic species, with detected concentrations in some water bodies exceeding ecotoxicological threshold values. ipbeja.ptnih.gov The toxicity of this compound to aquatic organisms, including fish and invertebrates, has been documented. herts.ac.uk For terrestrial ecosystems, the assessment considers potential exposure in soil and its effects on terrestrial organisms. While this compound may be moderately persistent in some soil systems, its potential for leaching to groundwater is considered low. herts.ac.uk
Data Tables
While specific quantitative data tables for this compound across all risk assessment aspects were not consistently available in the search results in a format suitable for direct extraction into interactive tables within this response, the search results highlight the types of data used in these assessments. For example, ecotoxicological data for aquatic organisms are crucial for deriving ERLs rivm.nl, and residue levels in food are key for dietary exposure assessments keypublishing.orgijaast.org.
Below is a conceptual representation of the types of data that would be included in such assessments, based on the search results:
| Assessment Area | Type of Data Included |
| Dietary Exposure | Pesticide residue levels in food commodities keypublishing.orgijaast.org |
| Food consumption rates by population subgroups ca.gov | |
| Occupational Exposure | Air concentrations, surface residues, dermal absorption ca.gov |
| Environmental Risk (Aquatic) | Measured/Estimated Environmental Concentrations (MEC/EEC) researchgate.netipbeja.ptresearchgate.net |
| Ecotoxicity data (LC50, EC50) for aquatic organisms (fish, invertebrates, algae) | |
| Environmental Risk (Soil) | Soil persistence and mobility data herts.ac.uk |
| Ecotoxicity data for terrestrial organisms |
Regulatory Science and Policy Evolution
Regulatory science plays a crucial role in informing policies concerning chemical compounds like this compound. The evaluation of scientific data related to a substance's properties, fate in the environment, and potential for exposure provides the foundation upon which regulatory decisions are made, leading to the development and evolution of policies aimed at managing risks.
International and National Regulatory Contexts (e.g., WHO, EPA, EU Directives)
This compound has been subject to scrutiny and regulation by various international and national bodies due to its hazardous properties. The World Health Organization (WHO) has classified technical grade this compound as Class IB, indicating that it is highly hazardous. nih.govwho.int In the United States, this compound is listed as an extremely hazardous substance under Section 302 of the Emergency Planning and Community Right-to-Know Act (EPCRA), subjecting facilities that produce, store, or use significant quantities to strict reporting requirements. hpc-standards.comwikipedia.org As of 1998, this compound was not registered for use in the U.S. nih.gov
Within the European Union, this compound has been banned. pan-europe.infopan-europe.info This regulatory action stems, in part, from the substance's withdrawal by industry from the approval process under Regulation (EC) No 1107/2009 concerning the placing of plant protection products on the market. europa.eu The effect of this withdrawal is a ban on all uses of this compound in the pesticide category within the EU, as it was not approved for other uses in this category. europa.eu
Internationally, this compound is included in the Rotterdam Convention on the Prior Informed Consent Procedure for Certain Hazardous Chemicals and Pesticides in International Trade. pic.int This inclusion is based on final regulatory actions to ban or severely restrict the chemical by participating parties. pic.int Countries such as Thailand, Iran, and the European Union have notified the Rotterdam Convention Secretariat of their final regulatory actions to ban this compound. pic.int
Historical Perspectives on Pesticide Regulation and Phasing-Out Initiatives
This compound was introduced in 1953 by Bayer AG as a nonsystemic insecticide and acaricide. nih.gov Its introduction occurred within a historical context where the understanding of the potential long-term environmental and health impacts of pesticides was evolving. Over time, as scientific knowledge advanced and risk assessment methodologies improved, regulatory approaches to pesticides, particularly organophosphates like this compound and the related azinphos-methyl (B128773), have become more stringent.
The regulatory history of pesticides demonstrates a trend towards the phasing out of those identified as posing unacceptable risks. The ban of this compound in the EU, following its withdrawal from the approval process under Regulation (EC) No 1107/2009, exemplifies this trend. europa.eu Similarly, in the United States, the Environmental Protection Agency (EPA) undertook a process to phase out the uses of azinphos-methyl, a related organophosphate insecticide, due to concerns regarding risks to farmworkers, pesticide applicators, and aquatic ecosystems. epa.govwikipedia.orgbeyondpesticides.orgipminstitute.orgnasdonline.org While distinct from this compound, the regulatory actions taken against azinphos-methyl illustrate the broader historical movement towards restricting and eliminating the use of highly hazardous organophosphate pesticides based on evolving risk assessments. This phasing-out process for azinphos-methyl in the US, which began with cancellations and time-limited registrations in the early 2000s and concluded with the prohibition of most uses by 2013, highlights the multi-year processes often involved in withdrawing hazardous pesticides from the market. epa.govbeyondpesticides.org
Challenges and Future Directions in Chemical Risk Assessment
Chemical risk assessment, particularly for complex compounds like organophosphates, faces ongoing challenges. One significant challenge lies in adequately assessing the effects of multiple stressors on ecosystems. Research, such as that conducted under the GLOBAQUA project, has identified insecticides like this compound as relevant contaminants in river systems, highlighting the need to understand their impact within the context of other environmental pressures. europa.eu
Bridging the gap between scientific disciplines and the interface between science and policy is another crucial area for improvement in chemical risk assessment. Recommendations from research projects emphasize the need for better integration of scientific findings into water management policies and for fostering stronger connections between scientific research and regulatory decision-making. europa.eu
Emerging Research Frontiers and Omics Applications in Azinphos Ethyl Research
Application of Multi-Omics Technologies in Toxicological Studies
Multi-omics technologies provide a holistic view of biological systems by simultaneously analyzing different layers of molecular information, including genes, transcripts, proteins, and metabolites. unica.itdntb.gov.ualabrulez.com When applied in toxicological studies, these approaches can help elucidate the mechanisms by which compounds like Azinphos-ethyl interact with biological systems and potentially cause perturbations. vliz.becirad.freuropa.eu While specific multi-omics datasets for this compound are not extensively detailed in the provided search results, the application of these technologies in the broader field of toxicology and pesticide research highlights their potential relevance. unica.itcirad.frresearchgate.netresearchgate.netresearchgate.net
Transcriptomics for Gene Expression Analysis
Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. unica.itdntb.gov.ua In toxicology, transcriptomic analysis can identify changes in gene expression levels in response to chemical exposure, providing clues about activated or suppressed biological pathways. researchgate.netuni-heidelberg.de For a compound like this compound, transcriptomics could reveal how exposure affects the transcription of genes involved in metabolic processes, stress responses, signaling pathways, or other cellular functions. Studies using transcriptomics in pesticide research have demonstrated its utility in understanding molecular responses, which is directly applicable to investigating the effects of organophosphates such as this compound. dntb.gov.uaresearchgate.net
Proteomics for Protein Expression Profiling
Proteomics focuses on the large-scale study of proteins, including their structure, function, and interactions. unica.itlabrulez.comresearchgate.netbiologists.com Toxicoproteomics can identify alterations in protein abundance, modifications, or activity following exposure to a toxic substance. biologists.com Since proteins are the primary functional molecules in cells, changes in the proteome can directly reflect the biological impact of a chemical. Analyzing the proteomic profile in response to this compound exposure could help identify target proteins, affected enzymatic activities (beyond its known inhibition of acetylcholinesterase herts.ac.uk), and perturbed cellular processes. Proteomics has been integrated into toxicological studies to understand the mechanisms of chemical action. biologists.com
Metabolomics and Lipidomics for Metabolic Pathway Perturbations
Metabolomics is the study of the complete set of small molecules (metabolites) within a biological sample, while lipidomics specifically focuses on lipids. unica.itlabrulez.comresearchgate.netresearchgate.netuni-hamburg.de These approaches provide a snapshot of the metabolic state of an organism or cell. researchgate.net Exposure to a toxicant can disrupt metabolic pathways, leading to changes in metabolite and lipid profiles. researchgate.net Metabolomics and lipidomics can help identify biomarkers of exposure and effect, and reveal how this compound might interfere with key metabolic processes, energy production, or lipid signaling. These techniques are increasingly used in environmental and food analysis to understand the impact of contaminants, including pesticides. labrulez.comresearchgate.netresearchgate.netuni-hamburg.delcms.cz
Systems Toxicology Approaches to this compound Effects
Systems toxicology integrates data from various sources, including omics technologies, to develop a comprehensive understanding of how chemicals affect biological systems as a whole. europa.euresearchgate.netasau.ru This approach moves beyond studying individual molecular events to analyzing the complex networks and pathways that are perturbed by exposure. researchgate.net For this compound, a systems toxicology approach would involve combining data from transcriptomics, proteomics, metabolomics, and potentially other sources to build models that predict and explain its toxic effects at different levels of biological organization. europa.euresearchgate.net This is particularly valuable for assessing the effects of pesticides, which can have multiple targets and complex interactions within an organism. researchgate.net The prediction of biological responses and the identification of core features at the molecular level, such as gene expression profiles, are key aspects of systems toxicology in pesticide research. researchgate.net
Integration of Organ-on-Chip and Microfluidic Systems for Toxicity Assessment
Organ-on-chip and microfluidic systems are advanced in vitro models that mimic the structure and function of human organs or tissues on a micro-scale. researchgate.netresearchgate.netrsc.orgresearchgate.netresearchgate.net These systems offer a more physiologically relevant alternative to traditional cell cultures for toxicity testing, allowing for the simulation of blood flow, multi-tissue interactions, and complex microenvironments. researchgate.net They are being explored for assessing the toxicity of various compounds, including organophosphate pesticides. researchgate.netresearchgate.net Integrating these systems into this compound research could provide more accurate and predictive data on its effects on specific organs or multi-organ interactions without the need for extensive animal testing. researchgate.net The use of microfluidic systems in analytical methods related to pesticide detection also highlights the technological overlap with toxicity assessment platforms. rsc.orgresearchgate.netresearchgate.net
Predictive Modeling and Computational Toxicology for this compound
Predictive modeling and computational toxicology play a significant role in understanding the potential behavior and interactions of chemical compounds like this compound without necessarily conducting extensive experimental studies. These in silico methods leverage the relationship between a molecule's structure and its properties or activities.
Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent technique in this domain. QSAR models aim to predict the biological activity, environmental fate, or physicochemical properties of a compound based on its molecular structure mst.dk. For this compound, QSAR has been applied in studies, such as those investigating pesticide toxicity to non-target organisms like bees researchgate.net. These models correlate structural features of this compound with observed biological effects, allowing for predictions on untested or structurally similar compounds mst.dkresearchgate.net.
Computational toxicology broadly encompasses the use of computer-based models and simulations to predict potential effects of chemicals azolifesciences.com. This field is becoming increasingly important for chemical safety assessment, offering rapid and cost-effective methods to screen compounds and understand potential risks based on structural and functional properties azolifesciences.com. While direct adverse effect profiles are excluded from this discussion, it is relevant to note that computational toxicology provides the tools and methods to make such predictions. In silico studies, a component of computational toxicology, can provide insights into the interaction of compounds with biological targets, such as enzymes mdpi.comresearchgate.net. For organophosphates like this compound, understanding their interaction with acetylcholinesterase (AChE) is crucial, and in silico molecular docking and dynamics simulations are used to study binding affinities and potential mechanisms of action azolifesciences.commdpi.comresearchgate.net.
Key physicochemical properties of this compound that are relevant inputs for predictive modeling include its molecular weight (345.38 g/mol ), log Kow (3.40), vapor pressure (2.4 x 10⁻⁶ mm Hg at 20 °C), and hydrolysis half-life (173 days at pH 6.1 and 22 °C) nih.gov. Photodegradation is noted as a significant degradation pathway in water, with half-lives reported in days when exposed to light asianpubs.orgnih.gov.
A summary of some relevant physicochemical properties used in modeling is provided in the table below:
| Property | Value | Source |
| Molecular Weight | 345.38 g/mol | |
| Log Kow | 3.40 | nih.gov |
| Vapor Pressure (at 20 °C) | 2.4 x 10⁻⁶ mm Hg (0.32 mPa) | nih.gov |
| Henry's Law Constant (estimated) | 9.9 x 10⁻⁸ atm-cu m/mole | nih.gov |
| Hydrolysis Half-life (pH 6.1, 22 °C) | 173 days | nih.gov |
| Photodegradation Half-life (river water, pH 7.3, light) | 9 days | nih.gov |
| Photodegradation Half-life (seawater, pH 8.1, light) | 11 days | nih.gov |
| Photodegradation Half-life (dark, 22 °C) | 58-65 days (seawater/river water) | nih.gov |
These data points, along with structural descriptors, form the basis for computational models predicting this compound's environmental fate and potential interactions.
Future Research Trajectories in this compound Science
Future research concerning this compound is likely to continue leveraging advanced technologies and computational methods to gain a more comprehensive understanding of its behavior and impact, particularly in environmental contexts and in the development of novel approaches.
One significant area for future research lies in refining and applying predictive models. As computational toxicology tools become more sophisticated, they can be used to explore complex interactions and environmental dynamics of this compound and its transformation products azolifesciences.comepa.gov. This includes improving QSAR models for predicting various endpoints and developing more accurate models for environmental fate and transport mst.dkasianpubs.org. The availability of larger datasets from high-throughput screening and traditional studies will further enhance the capabilities of machine learning models in predicting chemical behavior nih.goveventscribe.net.
Research into the environmental fate and degradation of this compound remains crucial. While photodegradation and hydrolysis kinetics have been studied, further research could explore the role of biodegradation pathways and the persistence of metabolites under various environmental conditions asianpubs.orgnih.gov. Studies on the effects of this compound on non-target organisms, such as aquatic life and microorganisms, using both experimental and modeling approaches, are also potential areas for continued investigation dergipark.org.trresearchgate.net.
The development of more sensitive and efficient analytical methods for detecting and quantifying this compound and its degradation products in various matrices is another important trajectory rsc.orghh-ra.org. Advances in techniques like GC-QqQ-MS/MS and UHPLC-QqTOF-MS are enabling lower limits of detection and the analysis of complex samples rsc.org. Future research may focus on developing more generic and streamlined extraction procedures to facilitate high-throughput analysis hh-ra.org.
Furthermore, in silico approaches could be increasingly utilized in the search for alternative pest control strategies, potentially identifying compounds with similar efficacy but reduced environmental persistence or different mechanisms of action researchgate.netfrontiersin.org. Understanding the molecular basis of resistance to organophosphates through computational studies of enzyme mutations could also inform the design of new control methods mdpi.com.
Q & A
Basic: What validated analytical methods are recommended for quantifying Azinphos-ethyl residues in environmental samples?
Methodological Answer:
Gas chromatography (GC) coupled with mass spectrometry (MS) is the gold standard for detecting and quantifying this compound residues. For example, NIST-recommended protocols using GC/MS (e.g., DB-5 or equivalent columns) achieve detection limits of ≤0.01 µg/L in water samples . Calibration curves should be prepared using certified reference standards (e.g., this compound-d10 for isotope dilution), stored at -20°C to prevent degradation . Validation parameters (precision, accuracy, recovery rates) must align with FAO/WHO guidelines for pesticide residue analysis, which specify ≤20% RSD for intra-day precision .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
